4,6-Dichloro-2-(oxan-4-yl)pyrimidine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Pharmaceutical Research
The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound that plays a critical role in numerous biological processes. arabjchem.orgjacsdirectory.com It is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This core structure is integral to the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA. jacsdirectory.com This biological ubiquity is a primary reason for the intense interest in pyrimidine derivatives within medicinal chemistry. jacsdirectory.com
Researchers have successfully developed a multitude of synthetic pyrimidine analogues that exhibit a wide spectrum of pharmacological activities. These include anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. arabjchem.orgjacsdirectory.comresearchgate.net Several commercially successful drugs, such as the anticancer agent 5-fluorouracil (B62378) and the anti-HIV drug zidovudine, are based on the pyrimidine framework. jacsdirectory.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties, making it a "privileged scaffold" in drug discovery. nih.govnih.gov
Overview of Heterocyclic Compounds with Broad Academic and Preclinical Relevance
Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are of immense importance in chemistry and pharmacology. Nitrogen-containing heterocycles, such as pyrimidines, pyridines, and indoles, are particularly prevalent in pharmaceuticals. It is estimated that a significant majority of all biologically active chemical entities contain a heterocyclic ring.
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules. They can participate in hydrogen bonding and various other interactions with biological targets like enzymes and receptors, which is crucial for their therapeutic effects. The structural diversity of heterocyclic scaffolds provides a vast chemical space for the design of novel drugs targeting a wide array of diseases. nih.gov Adamantane-containing derivatives, for instance, have been explored for their potential antiviral and psychotherapeutic activities due to their lipophilic nature, which aids in penetrating biological membranes. nih.gov
Historical Context of Pyrimidine Synthesis and its Evolution in Academic Inquiry
The history of pyrimidine chemistry dates back to the 19th century, with the isolation of the first pyrimidine derivative, alloxan, in 1818. arabjchem.org The systematic study and synthesis of pyrimidines began in the late 1800s. A foundational method for pyrimidine synthesis involves the condensation reaction between a β-dicarbonyl compound and a molecule containing an N-C-N fragment, such as urea, guanidine, or amidine. mdpi.com
Over the decades, synthetic methodologies have evolved significantly. The Vilsmeier-Haack reaction, for example, is a well-established method for converting dihydroxypyrimidines into dichloropyrimidines, which are versatile intermediates for further functionalization. mdpi.comgoogle.com Modern advancements include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the precise and efficient introduction of various substituents onto the pyrimidine ring. nih.gov These evolving synthetic strategies have been crucial in expanding the library of pyrimidine derivatives available for biological screening and have accelerated the pace of drug discovery in this area. nih.gov
Rationale for Investigating 4,6-Dichloro-2-(oxan-4-yl)pyrimidine within Current Research Paradigms
There is no specific information available in the reviewed literature concerning dedicated research into this compound. However, one can infer a potential rationale for its synthesis and investigation based on the established roles of its constituent parts.
The 4,6-dichloropyrimidine (B16783) core is a common and highly valuable intermediate in organic synthesis. The two chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.comresearchgate.net This enables the introduction of various functional groups at the 4- and 6-positions, creating a diverse library of compounds from a single precursor.
Therefore, the synthesis of this compound would likely be intended to create a versatile building block. This intermediate could then be used to synthesize a range of more complex molecules for evaluation in drug discovery programs, combining the reactive handles of the dichloropyrimidine core with the favorable properties of the oxane ring. Despite this logical rationale, the absence of specific studies on this compound suggests it may be a novel intermediate, part of proprietary industrial research, or a theoretical structure not yet extensively explored in academia.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-(oxan-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHXCPYJRXZMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 2 Oxan 4 Yl Pyrimidine and Its Advanced Precursors
Precursor Synthesis: Methodologies for 4,6-Dichloropyrimidine (B16783) and Related Analogues
The synthesis of the 4,6-dichloropyrimidine scaffold is a critical first stage. This typically involves the initial construction of the pyrimidine (B1678525) ring system, followed by a halogenation step to install the chloro substituents at the desired positions.
The fundamental approach to constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.orgbu.edu.eg This method is highly versatile and widely employed for creating a diverse range of pyrimidine derivatives.
Commonly, the C-C-C component is a β-dicarbonyl compound or a related analogue, while the N-C-N component can be an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg For the synthesis of the precursor to 4,6-dichloropyrimidine, which is 4,6-dihydroxypyrimidine (B14393) (the keto-enol tautomer of pyrimidine-4,6-dione), the reaction typically involves the cyclization of diethyl malonate with formamide (B127407) or the condensation of malonodiamide with an appropriate one-carbon source. google.com
Alternative strategies for pyrimidine ring synthesis include multicomponent reactions like the Biginelli reaction, although this typically yields dihydropyrimidines that require subsequent oxidation. mdpi.com More advanced methods may involve the ring transformation of other heterocyclic systems or transition metal-catalyzed cycloadditions. mdpi.comorganic-chemistry.orggrowingscience.com For instance, copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines has proven to be a powerful tool for building pyrimidine structures. mdpi.com
Once the pyrimidine-4,6-dione precursor is obtained, the next crucial step is its conversion to 4,6-dichloropyrimidine. This transformation is typically achieved through chlorination using a strong chlorinating agent. The most common and industrially significant method involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃). google.comgoogle.com
This reaction is often performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (Hünig's base), which serves to neutralize the HCl byproduct and facilitate the reaction. google.com In some procedures, phosphorus pentachloride (PCl₅) is used as a co-reagent with POCl₃ to enhance the chlorination efficiency. google.com Other methodologies have explored the use of phosgene (B1210022) in the presence of a base. google.comgoogleapis.com The choice of solvent and reaction conditions can be optimized to facilitate the isolation of high-quality 4,6-dichloropyrimidine directly from the reaction mixture. google.com
| Reagent(s) | Base/Additive | Typical Conditions | Reference(s) |
| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Heating | google.com |
| Phosphorus oxychloride (POCl₃) | N,N-Diisopropylethylamine | Heating (e.g., 75-80°C) in a solvent like methylcyclohexane | google.com |
| Phosphorus oxychloride (POCl₃) & Phosphorus pentachloride (PCl₅) | None specified | Heating (50-110°C), followed by distillation | google.com |
| Phosgene (COCl₂) | Base | Not specified | google.comgoogleapis.com |
| Thionyl chloride (SOCl₂) | Chlorination catalyst (e.g., activated aluminum oxide) | Reflux in a solvent like dichloroethane | google.com |
Regioselective Installation of the Oxan-4-yl Moiety at the C-2 Position
With the 4,6-dichloropyrimidine core in hand, the subsequent challenge is the introduction of the oxan-4-yl group specifically at the C-2 position. The pyrimidine ring is electron-deficient, making the chloro-substituted positions (C-2, C-4, and C-6) susceptible to nucleophilic attack. However, the reactivity of these positions is not identical. For both nucleophilic aromatic substitution (SNAr) and many transition metal-catalyzed cross-coupling reactions, the general order of reactivity is C-4/C-6 > C-2. mdpi.com This inherent selectivity presents a significant hurdle for direct C-2 functionalization.
To achieve the desired C-2 substitution, one of two general strategies is typically employed:
Begin with a precursor where the C-2 position is already functionalized, such as 2,4,6-trichloropyrimidine (B138864), and leverage the differential reactivity.
Employ specific reaction conditions or catalysts that override the inherent preference for C-4/C-6 reactivity.
In a nucleophilic aromatic substitution (SNAr) reaction, the electron-withdrawing nature of the two ring nitrogens activates the chlorine atoms for displacement by a nucleophile. On a substrate like 2,4,6-trichloropyrimidine, most simple nucleophiles, such as primary and secondary amines, preferentially attack the more activated C-4 or C-6 positions. zenodo.orgresearchgate.net
To install the oxan-4-yl group via a C-C bond-forming nucleophilic attack, an organometallic reagent such as oxan-4-yl lithium or oxan-4-yl magnesium bromide (a Grignard reagent) would be required. Direct reaction of such a nucleophile with 4,6-dichloropyrimidine would likely result in a complex mixture, while reaction with 2,4,6-trichloropyrimidine would be expected to yield substitution primarily at C-4/C-6.
However, regioselectivity can be influenced by several factors, including the nature of the nucleophile, solvent, and temperature. Recent studies have shown that it is possible to direct substitution to the C-2 position. For example, specific tertiary amine nucleophiles have been found to exhibit excellent C-2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov While not a C-C bond formation, this demonstrates that the inherent reactivity can be overcome. Achieving C-2 selectivity with a carbon nucleophile like an organometallic oxane derivative would likely require careful optimization of reaction conditions, potentially involving specific additives or Lewis acids to modulate the electronics of the pyrimidine ring. nih.gov
| Substrate | Nucleophile Type | Predominant Position of Attack | Controlling Factors | Reference(s) |
| 2,4,6-Trichloropyrimidine | Primary/Secondary Amines | C-4 / C-6 | Electronic activation | zenodo.orgresearchgate.net |
| 2,4-Dichloropyrimidines | Tertiary Amines | C-2 | Nature of nucleophile | nih.gov |
| 2,4-Dichloropyrimidines | Aryl Sulfonamides | C-4 (major), C-2 (minor) | Reaction conditions | researchgate.net |
| 2,4-Dichloropyrimidine (B19661) | Weakly nucleophilic amines | C-4 | Organocatalysis with sulfinate/TBAB | researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds. dntb.gov.uanih.gov In the context of dichloropyrimidines, these reactions also typically show a strong preference for the C-4 position. mdpi.comresearchgate.net This selectivity is attributed to the more favorable oxidative addition of the palladium(0) catalyst into the C4-Cl bond compared to the C2-Cl bond. mdpi.com
To achieve C-2 coupling for the installation of the oxan-4-yl group (e.g., from (oxan-4-yl)boronic acid), several advanced strategies could be considered:
Sequential Coupling: One could first perform a double Suzuki coupling at the C-4 and C-6 positions of 2,4,6-trichloropyrimidine with a different aryl or alkyl group, and then perform a second, distinct coupling reaction at the remaining C-2 chloro substituent.
Ligand Control: The regioselectivity of cross-coupling reactions can sometimes be altered by the choice of phosphine (B1218219) ligand on the palladium catalyst. While methods have been developed to enhance C-4 selectivity, the development of a ligand system that specifically promotes C-2 coupling on a dichloropyrimidine scaffold remains an area of active research. nih.gov The use of very sterically hindered ligands can sometimes reverse conventional selectivity. nih.gov
Directed Metalation: An alternative approach involves the regioselective deprotonation (metalation) of the pyrimidine core using a strong, sterically hindered base, followed by quenching with an electrophile or transmetalation and subsequent cross-coupling. Recent work has shown that C-2 zincation of pyrimidine is possible using specific bimetallic bases like TMPZnCl·LiCl, providing a direct route to C-2 functionalized products. nih.govresearchgate.net
Chemo- and Regio-selective Synthetic Strategies in Pyrimidine Core Functionalization
The synthesis of polysubstituted pyrimidines like 4,6-dichloro-2-(oxan-4-yl)pyrimidine is a study in chemo- and regioselectivity. The inherent electronic properties of the diazine ring dictate the general reactivity patterns, but these can be modulated through strategic chemical choices.
Key Principles of Selectivity:
Electronic Effects: The two nitrogen atoms strongly withdraw electron density from the ring, particularly from the α (C-2, C-6) and γ (C-4) positions. This makes these positions electrophilic and susceptible to attack by nucleophiles. The C-4 and C-6 positions are generally the most electronically activated towards SNAr.
Steric Hindrance: The C-2 position is flanked by two nitrogen atoms, which can present greater steric hindrance to an incoming nucleophile or catalyst complex compared to the C-4/C-6 positions. This factor often contributes to the lower reactivity of the C-2 position. nih.gov
Reaction Type: The regiochemical outcome is highly dependent on the reaction mechanism.
SNAr Reactions: Generally favor C-4/C-6. Selectivity can be altered by the nucleophile's properties (e.g., hard vs. soft, steric bulk) and solvent. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling: The oxidative addition step is key. For Suzuki reactions, this step is typically faster at the C4-Cl bond than the C2-Cl bond. mdpi.com
Directed Metalation: The site of deprotonation is controlled by the base and any directing groups on the substrate. This can be a powerful method for accessing otherwise disfavored positions like C-2. nih.govresearchgate.net
By carefully selecting the substrate (e.g., 2,4-dichloropyrimidine vs. 2,4,6-trichloropyrimidine), the reaction type, and the specific reagents and conditions, a synthetic chemist can navigate the complex reactivity of the pyrimidine core to achieve the desired substitution pattern. The synthesis of this compound exemplifies these challenges, requiring a nuanced approach that likely involves either a multi-step sequential functionalization or the use of highly specialized reagents to achieve the requisite C-2 regioselectivity.
Strategies for Selective Monofunctionalization of Dichloropyrimidine Intermediates
The selective introduction of a single substituent onto a dichloropyrimidine core, such as 4,6-dichloropyrimidine, is a critical step in the synthesis of asymmetrically substituted pyrimidines. The two chlorine atoms at the C4 and C6 positions exhibit different reactivities, which can be exploited to achieve selective monofunctionalization.
Strategies for achieving this selectivity often rely on controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile and base. For instance, in nucleophilic aromatic substitution (SNAr) reactions, sterically hindered nucleophiles may preferentially attack the more accessible position.
In the context of synthesizing compounds like this compound, a key precursor is 4,6-dichloropyrimidine. The reaction of this intermediate with various amines has been studied to achieve monoamination. Catalyst-free monoamination of 4,6-dichloropyrimidine can be achieved under specific conditions, such as using potassium carbonate in DMF at elevated temperatures. nih.govresearchgate.net The yield of these reactions can be influenced by the steric hindrance of the amine. For example, sterically unhindered amines can lead to almost quantitative yields of the mono-substituted product, while bulkier amines result in lower yields. nih.gov
Furthermore, studies on related electrophiles like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that chemoselectivity can be achieved by carefully choosing the reaction partners and conditions. researchgate.net In the presence of weak bases, certain amines selectively displace a chloride group, whereas deprotonated nucleophiles can displace the sulfonyl group. researchgate.net This principle of differential reactivity is fundamental to the controlled, stepwise construction of complex pyrimidine derivatives.
Advanced Synthetic Techniques and Process Intensification in Pyrimidine Chemistry
To enhance efficiency, yield, and sustainability, modern organic synthesis has moved beyond conventional batch processing. Several advanced techniques are being applied to pyrimidine chemistry, offering significant advantages over traditional methods.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and efficient heating. benthamdirect.comnih.gov The mechanisms of microwave heating, which include dipolar polarization and ionic conduction, can lead to dramatic accelerations in reaction rates, often resulting in higher yields and purity with reduced reaction times. benthamdirect.comnih.gov
In pyrimidine synthesis, MAOS has been successfully applied to various reaction types, including cyclization and condensation reactions. mdpi.com This technology is considered a green chemistry approach as it can reduce solvent usage and energy consumption. benthamdirect.comnih.gov The use of microwave reactors provides a reliable and efficient energy source, making it a valuable technique in the synthesis of diverse heterocyclic molecules, including pyrimidine libraries for drug discovery. researchgate.netnih.gov
| Technique Comparison: Pyrimidine Synthesis | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Minutes to Hours researchgate.netbenthamdirect.com |
| Product Yield | Moderate to Good nih.gov | Often Higher Yields benthamdirect.comnih.gov |
| Energy Consumption | High | Lower |
| Work-up Procedure | Often complex | Simpler, cleaner reactions nih.gov |
Ultrasound-Assisted Chemical Reactions
Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation to accelerate reactions. beilstein-archives.org This technique has been increasingly used in the synthesis of pyrimidine scaffolds and their fused derivatives. nih.gov Ultrasound irradiation can lead to shorter reaction times, milder conditions, and excellent yields when compared to conventional heating methods. nih.gov
The benefits of ultrasound-assisted synthesis include enhanced reaction rates, increased selectivity, and reduced energy consumption. orientjchem.org In comparative studies, ultrasound-assisted cyclization reactions for forming 2-aminopyrimidines were completed in under an hour, a significant improvement over the long reaction times required for conventional methods. nih.gov This efficiency makes it an attractive method for the green synthesis of pyrimidine derivatives. beilstein-archives.orgorientjchem.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. nih.govacs.orgfigshare.com This approach is highly valued in organic and medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govacs.orgfigshare.com
Various MCRs have been developed for the synthesis of the pyrimidine core. mdpi.com For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding via a sequence of condensation and dehydrogenation steps with yields up to 93%. nih.govacs.orgorganic-chemistry.org Other examples include zinc chloride-catalyzed three-component couplings to produce 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org These methods offer a powerful and sustainable route to highly decorated pyrimidine structures. nih.govorganic-chemistry.org
Continuous Flow Chemistry Methodologies
The application of flow chemistry is particularly beneficial for the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov It enables the "telescoping" of reaction sequences, where the output from one reactor flows directly into the next without the need for intermediate isolation and purification. mdpi.comnih.gov This approach improves efficiency and reduces waste. nih.gov While specific applications to this compound are not detailed in the literature, the principles of flow chemistry are widely applicable to the synthesis of heterocyclic compounds and offer a promising avenue for the large-scale, controlled production of complex pyrimidine-based pharmaceuticals. nih.govscitube.io
Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 2 Oxan 4 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-dichloro-2-(oxan-4-yl)pyrimidine. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the two ring nitrogen atoms significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the chlorinated carbons (C-4 and C-6) highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from studies on analogous 4,6-dichloropyrimidine (B16783) systems. The rate of SNAr reactions is dependent on several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.
The reaction is typically thermodynamically favorable, driven by the formation of a more stable C-Nucleophile bond compared to the C-Cl bond. The first substitution is generally rapid. After the first chlorine is displaced, the reactivity of the remaining chlorine atom is modulated by the electronic properties of the newly introduced substituent. If the new group is electron-donating, it will decrease the electrophilicity of the pyrimidine ring and slow down the rate of the second substitution. Conversely, an electron-withdrawing group will facilitate the second displacement.
In the starting material, this compound, the C-4 and C-6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the initial nucleophilic attack will occur with equal probability at either position, leading to a single monosubstituted product, namely 4-chloro-6-(substituted)-2-(oxan-4-yl)pyrimidine.
For symmetrically substituted 4,6-dichloropyrimidine derivatives, stoichiometric control is key to achieving selective monosubstitution. Using one equivalent of a nucleophile at controlled temperatures typically yields the monosubstituted product. The introduction of a second, different nucleophile can then be used to synthesize dissymmetrically substituted pyrimidines. Studies on related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that various amines and alkoxides can readily displace one or both chlorine atoms depending on the reaction conditions. mdpi.com
Table 1: Representative Monosubstitution Reactions on a Symmetrical 4,6-Dichloropyrimidine Scaffold Data is illustrative and based on general reactivity patterns for this class of compounds.
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Typical Product (Monosubstituted) |
| Morpholine | K₂CO₃ | DMF | 4-Chloro-6-morpholinyl-pyrimidine derivative |
| Aniline | DIPEA | n-Butanol | 4-Chloro-6-(phenylamino)-pyrimidine derivative |
| Sodium Methoxide | NaOMe | Methanol | 4-Chloro-6-methoxy-pyrimidine derivative |
| Benzylamine | Et₃N | Acetonitrile | 4-(Benzylamino)-6-chloro-pyrimidine derivative |
The oxan-4-yl group at the C-2 position is a saturated aliphatic ring connected to the pyrimidine core via a carbon-carbon single bond. Its influence on the reactivity of the C-4 and C-6 positions is primarily electronic and, to a lesser extent, steric.
Electronic Influence : The oxan-4-yl group is considered to be weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the pyrimidine ring, thereby causing a mild deactivation towards nucleophilic attack compared to a pyrimidine ring with an electron-withdrawing group at C-2. However, this deactivation is generally not strong enough to inhibit SNAr reactions at the highly activated C-4 and C-6 positions. wuxiapptec.com
Steric Influence : Due to its location at C-2, the oxan-4-yl group exerts minimal steric hindrance for nucleophilic attack at the distal C-4 and C-6 positions. This allows a wide variety of nucleophiles, including bulky ones, to react efficiently.
Therefore, the oxan-4-yl substituent primarily acts as a modulating group that fine-tunes the electronic properties of the pyrimidine ring without altering the fundamental reaction pathways or the high reactivity of the C-4 and C-6 halogens in SNAr processes.
Cross-Coupling Reactions for Advanced Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been widely applied to functionalize chloropyrimidines.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly effective method for the arylation, heteroarylation, or vinylation of the pyrimidine core. For dichloropyrimidine systems, the reactivity of the chlorine atoms in cross-coupling reactions generally follows the order C-4/C-6 > C-2. guidechem.com
In the case of this compound, the two chlorine atoms are equivalent, allowing for controlled mono- or di-arylation. Monosubstitution can be achieved by carefully controlling the stoichiometry of the boronic acid or ester. The resulting 4-aryl-6-chloro-2-(oxan-4-yl)pyrimidine is itself a valuable intermediate for further diversification through a second, different cross-coupling reaction or an SNAr reaction at the remaining chlorine position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Table 2: Illustrative Conditions for Suzuki-Miyaura Monocoupling on a 4,6-Dichloropyrimidine Substrate Reaction conditions are representative for this class of transformation.
| Boronic Acid | Catalyst | Ligand | Base | Solvent |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) | dppf | CsF | THF |
Beyond the Suzuki-Miyaura reaction, the reactive C-Cl bonds of this compound can participate in a variety of other cross-coupling reactions.
Stille Coupling : This reaction uses organotin reagents and offers an alternative for C-C bond formation, often under milder conditions than Suzuki couplings, and is tolerant of a wide range of functional groups.
Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction enables the direct introduction of terminal alkynes, leading to the formation of valuable alkynylpyrimidine intermediates. For dichloropyrimidines, the reactivity of the C-4/C-6 positions is typically similar in Sonogashira reactions. guidechem.com
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds. It allows for the coupling of primary and secondary amines, anilines, and other nitrogen nucleophiles with the pyrimidine core, providing a powerful alternative to traditional SNAr amination, especially for less nucleophilic amines.
Heck and Negishi Couplings : These reactions, utilizing alkene and organozinc reagents respectively, further expand the toolkit for C-C bond formation at the C-4 and C-6 positions.
In all these transformations, the symmetrical nature of this compound allows for predictable mono- or di-functionalization, making it a versatile platform for the synthesis of complex, highly substituted pyrimidine derivatives.
Electrophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electronegative and exert a strong electron-withdrawing effect on the ring system, making it electron-deficient. acs.orgnih.gov This inherent electronic property renders the pyrimidine core significantly less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov The reaction is further impeded because, under the acidic conditions often required for electrophilic substitution, one of the ring nitrogens is likely to be protonated, which further deactivates the ring. acs.orgnih.gov
In the specific case of this compound, the pyrimidine ring is substituted with two additional deactivating groups: the chlorine atoms at positions 4 and 6. These halogen atoms are also electron-withdrawing, further reducing the electron density of the aromatic system and increasing the barrier to attack by electrophiles. Consequently, electrophilic substitution on this compound is exceptionally challenging and generally not a preferred method for derivatization.
If an electrophilic substitution reaction were to be forced under harsh conditions, it would preferentially occur at the C-5 position. nih.govscispace.commdpi.com The C-2, C-4, and C-6 positions are the most electron-deficient due to their proximity to the nitrogen atoms, leaving the C-5 position as the least deactivated site for electrophilic attack. scispace.com For unsubstituted pyrimidine, reactions such as nitration and halogenation have been observed at the C-5 position, though they often require activating substituents (e.g., amino or hydroxyl groups) to be present on the ring to proceed efficiently. nih.govscispace.com Given the absence of such activating groups on this compound, successful electrophilic substitution remains synthetically arduous. The dominant reactivity pattern for this and related dichloropyrimidines is nucleophilic aromatic substitution (SNAr), where the chloride ions are displaced by nucleophiles. nih.govresearchgate.net
Modification and Derivatization of the Pendant Oxan-4-yl Moiety
The oxan-4-yl (or tetrahydropyran-4-yl) group offers a versatile platform for structural modification, distinct from the chemistry of the pyrimidine core. As a saturated heterocyclic moiety, it can be derivatized through various synthetic transformations to explore the chemical space around the core molecule.
One approach to derivatization involves targeting the C-H bonds of the oxane ring. Modern synthetic methods, such as palladium-catalyzed C-H activation, allow for the direct introduction of new functional groups onto saturated rings, a process that avoids lengthy synthetic sequences. acs.org This "molecular editing" technique could potentially be used to install aryl, alkyl, or other functional groups at specific positions on the oxane ring, thereby creating a series of novel analogues.
More traditional approaches involve multi-step synthetic sequences. For instance, a tetrahydropyran-4-one precursor could be used to introduce substituents at the C-4 position before its attachment to the pyrimidine core, or a pre-formed 4,6-dichloro-2-(tetrahydropyran-4-one)pyrimidine could be subjected to reactions like Wittig olefination or reductive amination. nih.govmdpi.com Functional groups on the oxane ring can also be manipulated. For example, a hydroxyl group could be introduced and subsequently converted to other functionalities, or ring-opening and re-closing strategies could be employed to alter the ring structure itself, for example, by creating a γ-lactone analogue. mdpi.com The development of new synthetic methodologies for the asymmetric synthesis of substituted tetrahydropyrans provides access to chiral, enantiomerically pure building blocks that can be incorporated to produce stereochemically defined final compounds. bioduro.com These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its application in various fields.
Strategies for Analogue Library Generation and Diversification
The this compound scaffold is well-suited for the generation of large chemical libraries for applications in drug discovery and materials science. The two chlorine atoms serve as reactive handles for introducing molecular diversity through nucleophilic aromatic substitution reactions.
Parallel Synthesis Methodologies
Parallel synthesis is a powerful strategy for rapidly producing a large number of individual, structurally related compounds. bioduro.com This is typically achieved by spatially separating reactions in arrays, such as in 96-well plates or using specialized parallel synthesis equipment. youtube.comresearchgate.net For the this compound core, a library of analogues can be generated by reacting the starting material with a diverse set of nucleophiles in a parallel format.
The two chlorine atoms at the C-4 and C-6 positions are susceptible to displacement. The reactivity of these positions generally follows the order C-4(6) > C-2, making them prime targets for substitution. nih.gov A typical parallel synthesis workflow would involve:
Dispensing the stock solution of this compound into the wells of a reaction plate.
Adding a diverse library of building blocks, such as primary and secondary amines, alcohols, or thiols, with each well receiving a different nucleophile.
Carrying out the reactions simultaneously under controlled conditions. Microwave-assisted heating can be employed to accelerate reaction times. nih.gov
After the reaction, purification can be streamlined using parallel techniques like solid-phase extraction (SPE) or preparative HPLC.
This approach, whether performed in the solution phase or on a solid phase, allows for the efficient creation of hundreds or even thousands of distinct compounds, where the diversity is introduced by varying the nucleophile used to displace one or both of the chloro groups. mdpi.comarkat-usa.org
Principles of Combinatorial Chemistry in Pyrimidine Derivative Synthesis
Combinatorial chemistry encompasses a set of techniques for synthesizing a large number of compounds in a single process, which can be either mixtures (split-and-pool synthesis) or discrete compounds (parallel synthesis). uniroma1.it The application of these principles to pyrimidine synthesis has enabled the exploration of vast chemical spaces.
Solid-Phase Synthesis: In solid-phase organic synthesis (SPOS), the pyrimidine core is attached to a polymer resin. acs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a precursor to the 2-(oxan-4-yl)pyrimidine core could be anchored to a resin, followed by the construction of the pyrimidine ring and subsequent diversification at the C-4 and C-6 positions. researchgate.netacs.org Alternatively, a pre-formed dichloropyrimidine can be attached to the resin, followed by sequential or parallel displacement of the chlorides before cleavage from the support to yield the final products. nih.govmdpi.com
Solution-Phase Synthesis: While solid-phase synthesis simplifies purification, solution-phase synthesis often allows for a broader range of reaction conditions and easier reaction monitoring. scispace.comnih.gov For library generation, solution-phase parallel synthesis is common. mdpi.com Purification can be facilitated by using polymer-supported reagents or scavengers that bind to excess starting materials or byproducts, allowing the desired product to be isolated from the solution by simple filtration.
The core principle in both approaches is the use of a common scaffold—in this case, this compound—and a diverse set of building blocks (e.g., amines, alcohols) to generate a library of analogues. This strategy is fundamental to modern medicinal chemistry for identifying lead compounds and optimizing their structure-activity relationships (SAR). arkat-usa.org
Structural Elucidation and Spectroscopic Characterization of 4,6 Dichloro 2 Oxan 4 Yl Pyrimidine and Its Analogues
X-ray Crystallography Studies for Solid-State Structure Determination
Although a crystal structure for 4,6-Dichloro-2-(oxan-4-yl)pyrimidine has not been reported, insights into its solid-state conformation can be gleaned from crystallographic data of analogous compounds, such as other substituted dichloropyrimidines.
The molecule consists of a planar 4,6-dichloropyrimidine (B16783) ring connected at the 2-position to a non-planar oxane (tetrahydropyran) ring. The oxane ring is expected to adopt a stable chair conformation, which is the lowest energy conformation for this six-membered saturated heterocycle. The substituent at the 4-position of the oxane ring can be either axial or equatorial. The equatorial position is generally more stable due to reduced steric hindrance. Therefore, the pyrimidine (B1678525) group is anticipated to be in an equatorial position on the oxane ring.
The C-C-O bond angles within the oxane ring are expected to be close to the standard tetrahedral angle of 109.5°, with some deviation due to the presence of the oxygen atom. The C-O-C bond angle will likely be slightly larger than the C-C-C angles. The pyrimidine ring, being aromatic, will be planar. The bond lengths and angles within the dichloropyrimidine ring will be influenced by the electronegativity of the chlorine and nitrogen atoms.
In the solid state, the crystal packing of this compound would be governed by various intermolecular interactions. While lacking strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are expected to play a significant role in the crystal packing, a phenomenon observed in the crystal structures of other chloropyrimidines. The pyrimidine ring can act as a hydrogen bond acceptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be obtained.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and oxane protons. The pyrimidine ring has one proton at the 5-position, which would appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm. The protons of the oxane ring will be in the aliphatic region (δ 1.5-4.0 ppm). The proton at the 4-position of the oxane ring, attached to the carbon bearing the pyrimidine group, would likely be a multiplet. The axial and equatorial protons on the same carbon in the oxane ring will be chemically non-equivalent and are expected to show geminal coupling.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework. The pyrimidine ring will show characteristic signals in the downfield region (δ 150-170 ppm) for the carbons attached to nitrogen and chlorine. The carbon at the 5-position of the pyrimidine ring will be more upfield. The carbons of the oxane ring will appear in the aliphatic region (δ 20-70 ppm), with the carbon attached to the oxygen being the most downfield.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine C2 | - | ~165 |
| Pyrimidine C4/C6 | - | ~160 |
| Pyrimidine C5 | ~7.2 (s) | ~118 |
| Oxane C4 | ~3.0 (m) | ~40 |
| Oxane C3/C5 (eq) | ~1.8 (m) | ~34 |
| Oxane C3/C5 (ax) | ~1.6 (m) | ~34 |
| Oxane C2/C6 (eq) | ~3.9 (m) | ~67 |
| Oxane C2/C6 (ax) | ~3.4 (m) | ~67 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the oxane ring, helping to trace the connectivity between adjacent protons. For example, the proton at C4 of the oxane would show correlations to the protons at C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be crucial for assigning the carbon signals of the oxane ring based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the pyrimidine and oxane rings. A key correlation would be observed between the proton at C4 of the oxane ring and the C2 carbon of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It could be used to confirm the stereochemistry, for instance, by observing correlations between axial and equatorial protons on the oxane ring and their spatial relationship to the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
The nominal molecular weight of this compound (C₉H₁₀Cl₂N₂O) is approximately 232 g/mol . The mass spectrum would exhibit a molecular ion cluster with peaks at m/z 232 (M⁺), 234 (M⁺+2), and 236 (M⁺+4) with relative intensities of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of a chlorine atom: [M-Cl]⁺
Cleavage of the bond between the pyrimidine and oxane rings: This would lead to fragments corresponding to the dichloropyrimidine cation and the oxane radical, or vice versa.
Fragmentation of the oxane ring: This could involve the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).
Loss of HCl: [M-HCl]⁺
A plausible fragmentation pathway would involve the initial loss of a chlorine radical followed by further fragmentation of the resulting cation. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Fragmentation Pattern Analysis for Structural Inference
Electron ionization mass spectrometry (EI-MS) provides valuable information about the connectivity of a molecule through the analysis of its fragmentation pattern. The fragmentation of this compound would be expected to proceed through several predictable pathways based on the lability of certain bonds and the stability of the resulting fragments.
The molecular ion peak, corresponding to the intact molecule, would be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrimidine ring and the oxane moiety. This could result in a fragment corresponding to the dichloropyrimidine ring and a separate fragment for the oxane ring. Further fragmentation of the dichloropyrimidine ring could involve the loss of chlorine atoms or the cleavage of the ring itself. The oxane ring could undergo fragmentation through the loss of small neutral molecules like water or ethylene.
The fragmentation patterns of pyrimidine derivatives are influenced by their substituents nih.govsapub.org. For instance, the fragmentation of pyrimidinethiones often involves the loss of the exocyclic sulfur atom sapub.org. In the case of this compound, the oxane substituent would significantly influence the fragmentation cascade.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
|---|---|
| [M - C5H9O]+ | Dichloropyrimidinyl cation |
| [C5H9O]+ | Oxanyl cation |
| [M - Cl]+ | Monochloro-substituted molecular ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. The pyrimidine ring would show characteristic C=N and C=C stretching vibrations. The C-Cl bonds would also have a distinct absorption in the fingerprint region. The oxane ring would be identified by the C-O-C stretching vibrations and the C-H stretching of the saturated aliphatic ring.
Studies on similar pyrimidine derivatives have shown characteristic IR absorption bands. For instance, synthesized pyrimidine derivatives exhibit vibration frequencies around 1525-1575 cm⁻¹ for the aromatic C=N bond and around 700 cm⁻¹ for the C-Cl bond researchgate.net. The aromatic C-H stretching vibrations are typically observed between 2920-2978 cm⁻¹ researchgate.net.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2950-2850 | C-H stretch | Oxane ring |
| 1550-1500 | C=N stretch | Pyrimidine ring |
| 1475-1400 | C=C stretch | Pyrimidine ring |
| 1150-1050 | C-O-C stretch | Oxane ring |
Electronic Spectroscopy for Chromophoric and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores and the extent of conjugation in the molecule.
The pyrimidine ring in this compound is the primary chromophore. The electronic transitions in pyrimidine and its derivatives have been extensively studied digitellinc.com. The absorption spectra of pyrimidines typically exhibit E and B bands due to their aromatic character digitellinc.com. Halogenation can cause shifts in the absorption bands rsc.org. The presence of the oxane group, being a saturated aliphatic ring, is not expected to significantly contribute to the UV-Vis absorption in the near-UV region but may have an auxochromic effect.
The UV spectra of pyrimidine derivatives are sensitive to substituents and the solvent environment. For example, the protonation of 4,6-dihydroxypyrimidine (B14393) derivatives leads to shifts in their UV absorption maxima acs.org.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~260-280 | π → π* |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,6-Dichloro-2-(oxan-4-yl)pyrimidine, DFT studies would provide fundamental insights into its intrinsic properties.
Geometry Optimization and Electronic Structure Calculations
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the equilibrium geometry of this compound by finding the minimum energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations would elucidate its electronic structure. This includes mapping the electron density distribution, calculating molecular orbital energies, and determining the electrostatic potential surface. Such information is crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, would be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and would be presented in a data table for clarity.
Hypothetical Data Table: Reactivity Descriptors This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | IP | -EHOMO | 6.8 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |
| Global Softness | S | 1 / (2η) | 0.189 |
| Global Electrophilicity | ω | μ2 / (2η) | 3.25 |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are standard practice. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Hypothetical Data Table: Predicted Spectroscopic Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Spectroscopy | Parameter | Hypothetical Predicted Values |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Pyrimidine-H: ~8.5; Oxane-CH: ~4.0, ~2.0, ~1.8 |
| 13C NMR | Chemical Shift (ppm) | C2, C4, C6: ~160-170; C5: ~110; Oxane-C: ~70, ~35 |
| IR | Wavenumber (cm-1) | C-Cl stretch: ~700-800; C-N stretch: ~1500-1600 |
| UV-Vis | λmax (nm) | ~260 |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems over time, offering insights into conformational flexibility and intermolecular interactions.
Conformational Ensemble Analysis
The oxane ring in this compound can adopt different conformations (e.g., chair, boat). MD simulations would be used to explore the conformational landscape of the molecule in a solvent environment. By simulating the molecule's movements over nanoseconds, researchers can identify the most populated and energetically favorable conformations, which is critical for understanding its behavior in solution and its ability to bind to biological targets.
Ligand-Target Interaction Dynamics (in the context of preclinical studies)
In the context of drug discovery, if this compound were identified as a potential ligand for a biological target (e.g., a protein kinase), MD simulations would be essential. After docking the compound into the protein's binding site, MD simulations can assess the stability of the ligand-protein complex. These simulations reveal key information about the specific amino acid interactions, the role of water molecules, and the dynamic behavior of the ligand within the binding pocket, providing a more realistic model of the binding event than static docking alone.
Lack of Specific Research Data Precludes Article Generation on "this compound"
Despite a thorough and targeted search of scientific databases and literature, no specific computational chemistry or molecular modeling investigations have been found for the chemical compound “this compound.” As a result, the generation of a detailed and scientifically accurate article focusing solely on this compound, as per the requested outline, cannot be fulfilled at this time.
The inquiry sought to build an article structured around several key areas of computational research, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and retrosynthetic analysis for “this compound.” However, the scientific literature does not appear to contain published studies that would provide the necessary data and findings to populate these specific sections.
While a significant body of research exists for the broader class of pyrimidine (B1678525) derivatives, the strict requirement to focus exclusively on “this compound” prevents the extrapolation of information from related but distinct molecules. Adhering to the principles of scientific accuracy and the specific constraints of the request, an article cannot be constructed without direct research on the subject compound.
Further research into this specific molecule would be required for the scientific community to generate the data necessary to address the topics outlined in the original request.
Preclinical and Theoretical Biological Activity Investigations of 4,6 Dichloro 2 Oxan 4 Yl Pyrimidine Analogues
Enzyme Inhibition and Modulation Studies (Preclinical Focus)
The primary mechanism of action explored for 4,6-dichloro-2-(oxan-4-yl)pyrimidine analogues is the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival. The dichloro-substituted pyrimidine (B1678525) core serves as a versatile scaffold for interaction with the ATP-binding pocket of these enzymes.
Kinase Inhibition Profiles and Selectivity
Analogues of this compound have been investigated for their inhibitory activity against several kinases implicated in cancer pathogenesis. The substitution pattern on the pyrimidine ring, particularly at the 2, 4, and 6 positions, plays a crucial role in determining the potency and selectivity of these compounds.
Microtubule Affinity-Regulating Kinase 4 (MARK4): Recent studies have identified 4,6-disubstituted pyrimidine derivatives as inhibitors of MARK4, a serine/threonine kinase involved in microtubule dynamics and cell polarity. Dysregulation of MARK4 has been linked to several diseases, including cancer. A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized and evaluated for their MARK4 inhibitory activity. The results, as determined by an ATPase inhibition assay, showed that these compounds exhibited IC50 values in the micromolar range. Molecular docking and dynamics simulations suggested that these compounds bind to the ATP-binding pocket of MARK4, leading to its stabilization and inhibition.
Aurora Kinases: The Aurora kinase family (Aurora A, B, and C) are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Pyrimidine-based scaffolds have been extensively explored as Aurora kinase inhibitors. For instance, a series of novel 2,4-disubstituted pyrimidines were designed and synthesized, with compound 12a from one study showing inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively nih.gov. Another study on N-trisubstituted pyrimidine derivatives identified a compound that exhibited an IC50 of 7.1 nM against Aurora A kinase. These findings highlight the potential of the pyrimidine core to generate potent Aurora kinase inhibitors.
Polo-like Kinase 1 (Plk1): Plk1 is another critical regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several pyrimidine derivatives have shown potent inhibition of Plk1. For example, BI2536 and BI6727, which contain a pyrimidine-fused heterocyclic core, are potent Plk1 inhibitors with IC50 values in the nanomolar range. A series of 2-aminopyrimidine (B69317) derivatives have also been developed as Plk1 inhibitors, with one compound demonstrating an IC50 of 1.8 nM mdpi.com. These studies underscore the adaptability of the pyrimidine scaffold for targeting Plk1.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For pyrimidine-based inhibitors, modifications at the C2, C4, and C6 positions have been extensively explored.
For 4,6-disubstituted pyrimidine-based MARK4 inhibitors, SAR studies revealed that the nature of the aryl sulfonyl group and the substituent at the 6-position of the pyrimidine ring significantly influence the inhibitory activity. Compounds with electron-rich aryl substituents tended to exhibit higher activity.
In the context of Aurora kinase inhibitors, SAR studies on 2,4-disubstituted pyrimidines indicated that the nature of the substituents at both positions is critical for activity. For instance, in one series, a specific combination of moieties at the C2 and C4 positions led to the most potent compound, 12a nih.gov.
Regarding Plk1 inhibitors, SAR studies on 2-aminopyrimidine derivatives highlighted the importance of the substituents on the amino group and the pyrimidine ring for achieving high potency mdpi.com. The flexibility and potential for various substitutions on the pyrimidine core allow for fine-tuning of the inhibitor's interaction with the kinase's active site.
Modulation of Other Enzyme Activities (e.g., DNA/RNA-related enzymes)
While the primary focus has been on kinase inhibition, the pyrimidine core is a fundamental component of nucleobases, suggesting a potential for interaction with DNA/RNA-related enzymes. However, specific preclinical studies investigating the modulation of such enzymes by this compound analogues are not extensively reported in the reviewed literature. The structural similarity to purine (B94841) bases has led to the exploration of some fused pyrimidine systems as inhibitors of enzymes involved in nucleotide metabolism, but this is a less explored area for this specific class of compounds.
In Vitro Cellular Assays (Preclinical Focus)
The enzymatic inhibitory activity of this compound analogues translates into cellular effects, most notably the inhibition of cancer cell proliferation.
Anti-proliferative Activity in Cancer Cell Lines (excluding clinical data)
Numerous studies have demonstrated the anti-proliferative activity of various pyrimidine analogues across a range of cancer cell lines.
A series of novel 2,4-disubstituted pyrimidines were evaluated for their in vitro anti-proliferative activities against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Compound 12a from this series showed significant activity against HCT-116 cells with an IC50 value of 1.31 µM nih.gov.
In another study, newly synthesized 4,6-diaryl-2-pyrimidinamine derivatives were evaluated for their ability to inhibit the proliferation of MCF-7 (estrogen receptor-positive breast cancer), HUVEC (human umbilical vein endothelial cells), and Ishikawa (endometrial cancer) cells, showing significant inhibitory effects nih.gov.
Furthermore, novel 4,6-pyrimidine analogues designed as colchicine (B1669291) binding site inhibitors exhibited potent anti-proliferative activities against six human cancer cell lines with IC50 values ranging from 1.1 nM to 4.4 nM nih.gov. This demonstrates the broad applicability of the 4,6-disubstituted pyrimidine scaffold in developing potent anti-cancer agents.
The anti-proliferative activity of these compounds is often correlated with their ability to induce cell cycle arrest and apoptosis. For example, the Aurora kinase inhibitor 12a was found to induce apoptosis in HCT-116 cells nih.gov.
Table 1: Preclinical Kinase Inhibition Data for Selected Pyrimidine Analogues
| Compound Class | Target Kinase(s) | Key Findings | IC50 Values |
| 4,6-Disubstituted Pyrimidines | MARK4 | Inhibition of ATPase activity | Micromolar range |
| 2,4-Disubstituted Pyrimidines | Aurora A, Aurora B | Dual inhibition | 309 nM (Aurora A), 293 nM (Aurora B) nih.gov |
| N-trisubstituted Pyrimidines | Aurora A | Potent inhibition | 7.1 nM |
| 2-Aminopyrimidines | Plk1 | Potent and selective inhibition | 1.8 nM mdpi.com |
Table 2: In Vitro Anti-proliferative Activity of Selected Pyrimidine Analogues
| Compound Class | Cancer Cell Line(s) | Key Findings | IC50 Values |
| 2,4-Disubstituted Pyrimidines | HCT-116 (Colon) | Significant anti-proliferative activity | 1.31 µM nih.gov |
| 4,6-Diaryl-2-pyrimidinamines | MCF-7 (Breast), HUVEC, Ishikawa | Significant growth inhibition | Not specified nih.gov |
| 4,6-Pyrimidine Analogues | Various (6 human cancer cell lines) | Potent anti-proliferative activity | 1.1 nM - 4.4 nM nih.gov |
Investigations into Cellular Mechanism of Action (e.g., cell cycle effects, protein target engagement)
Analogues of this compound, particularly those belonging to the broader pyrimidine class of kinase inhibitors, have been shown to exert profound effects on cell cycle progression and induce apoptosis. nih.govmdpi.com The primary mechanism involves the engagement and inhibition of specific protein kinases that are critical regulators of the cell cycle. nih.govrsc.org
Cell Cycle Effects:
A significant cellular effect of these pyrimidine analogues is the induction of cell cycle arrest, a state where the cell ceases to progress through its division cycle. The specific phase of arrest often depends on the primary kinase target of the analogue.
G0/G1 Phase Arrest: Inhibition of Bromodomain-containing protein 4 (BRD4) by certain aminopyrimidine derivatives can halt the cell cycle in the G0/G1 phase. mdpi.com
S-Phase Arrest: A specific subset of pyridopyrimidine compounds, which act as inhibitors of Src family kinases and Wee1 kinase, have been found to cause cell cycle arrest in the S-phase. nih.govtandfonline.com This is achieved through the persistent hyperactivation of Cyclin-dependent kinase 2 (Cdk2) and Cell division cycle protein 2 (Cdc2), resulting from the dephosphorylation of Tyr-15. nih.govtandfonline.com
G2/M Phase Arrest: Analogues that target Polo-like kinase 1 (PLK1) are known to cause arrest in the G2/M phase of the cell cycle. mdpi.com Similarly, inhibition of Aurora kinases by pyrimidine-based derivatives leads to cell cycle arrest, which is a key indicator of their on-target effect. acs.org
Protein Target Engagement:
The cellular effects of these compounds are a direct consequence of their engagement with specific protein targets. For instance, a pyrimidine-based Aurora kinase inhibitor demonstrated its effectiveness by reducing the phosphorylation of histone H3 at Ser10, a known substrate of Aurora B kinase, in tumor tissues. acs.org This confirmed target engagement in a preclinical model. Similarly, other pyrimidine derivatives have been designed to target and inhibit Epidermal Growth Factor Receptor (EGFR), with their activity confirmed against both wild-type and mutant forms of the kinase. nih.govnih.gov The development of dual-target inhibitors, such as those targeting both BRD4 and PLK1, represents a sophisticated approach to modulating cellular mechanisms. mdpi.com
Table 1: Observed Cell Cycle Effects of Pyrimidine Analogues
| Compound Class | Primary Target(s) | Observed Effect | Reference |
|---|---|---|---|
| Pyridopyrimidines | Src, Wee1 | S-Phase Arrest | nih.govtandfonline.com |
| Aminopyrimidine-diones | BRD4 / PLK1 | G0/G1 and G2/M Arrest | mdpi.com |
| Pyrimidine Derivatives | Aurora Kinases | Cell-Cycle Arrest | acs.org |
| Pyridopyrimidines | Cyclin-dependent kinases (Cdks) | Cell Cycle Arrest | nih.gov |
Biological Target Identification and Validation Approaches
The identification of the specific biological molecules that interact with this compound analogues is a critical step in understanding their therapeutic potential. A common strategy involves screening these compounds against a panel of known biological targets, particularly protein kinases, due to the established role of the pyrimidine scaffold in kinase inhibition. rsc.org
For example, a class of pyridopyrimidine compounds was initially characterized as selective inhibitors of Src kinases. nih.govtandfonline.com Further investigation into their cellular effects revealed that a subset also inhibited Wee1 kinase, identifying them as dual inhibitors. nih.govtandfonline.com This discovery was made by observing unexpected cellular phenotypes (S-phase arrest) that could not be explained by Src inhibition alone and then performing in vitro kinase assays with other potential targets like Wee1. nih.govtandfonline.com
Structure-based drug design is another powerful approach. By analyzing the crystal structure of a target kinase, such as Aurora A, medicinal chemists can design pyrimidine-based derivatives that are predicted to bind effectively to the kinase's active site. acs.org The inhibitory potency of these newly synthesized molecules is then validated using in vitro ATP consumption assays with the purified target protein. acs.org
Validation of a biological target often involves demonstrating that the compound's effect on cells or tissues is consistent with the known function of the target. For pyrimidine-based Aurora kinase inhibitors, validation was achieved by observing a reduction in the phosphorylation of a known Aurora B substrate, histone H3, in tumor tissues following treatment with the compound. acs.org This provides direct evidence that the drug is engaging its intended target in a biological system. Furthermore, molecular docking studies are frequently used to computationally model the interaction between the pyrimidine derivative and its target protein, providing a theoretical validation of the binding mode. nih.gov
Theoretical Pharmacokinetics and Drug Metabolism Predictions (in silico)
In silico methods are invaluable for predicting the drug-like properties of novel compounds early in the discovery process, saving both time and resources. These computational studies forecast how a compound might be absorbed, distributed, metabolized, and excreted by the body.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (in silico)
For various pyrimidine analogues, in silico ADME predictions are routinely performed. nih.govsifisheriessciences.com These predictions are often guided by established principles such as Lipinski's "Rule of Five," which helps to assess the potential for oral bioavailability. sifisheriessciences.com The parameters typically evaluated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds.
Computational software is used to calculate these physicochemical properties from the two-dimensional structure of the molecule. For a series of pyrimidine derivatives designed as potential EGFR inhibitors, ADME properties were predicted to evaluate their drug-likeness. nih.govnih.gov These studies help to prioritize which compounds should be advanced to more complex and costly experimental testing. The goal is to design molecules that not only have high potency against their biological target but also possess a favorable pharmacokinetic profile that will allow them to reach that target in the body. sifisheriessciences.com
Table 2: Example of Predicted ADME Properties for a Hypothetical Pyrimidine Analogue
| Property | Predicted Value | Compliance with "Rule of Five" |
|---|---|---|
| Molecular Weight | < 500 g/mol | Yes |
| LogP (Lipophilicity) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Rotatable Bonds | < 10 | Guideline |
Applications in Material Science and Advanced Technologies
Pyrimidine (B1678525) Derivatives in Organic Electronic Materials (e.g., OLEDs, Molecular Wires)
The electron-deficient nature of the pyrimidine ring makes it a promising building block for organic electronic materials. Pyrimidine derivatives are frequently investigated for their use in Organic Light-Emitting Diodes (OLEDs) as host materials, electron-transporting layers, and even as emissive components. The two nitrogen atoms in the pyrimidine ring lower the energy levels of the molecular orbitals, which can facilitate electron injection and transport, crucial properties for efficient OLEDs.
However, there is currently no specific research available that demonstrates the application or performance of 4,6-Dichloro-2-(oxan-4-yl)pyrimidine in OLEDs or as a component in molecular wires. The presence of the dichloro substituents on the pyrimidine ring would further enhance its electron-accepting properties, a desirable trait for n-type organic semiconductors. The oxanyl group, being a non-conjugated saturated heterocycle, would likely have a minimal electronic effect on the pyrimidine core but could influence the material's morphology and solubility. Theoretical studies and experimental investigations are needed to explore the potential of this specific compound in organic electronics.
Design of Ligands for Metal Coordination and Catalysis
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of pyrimidine derivatives as ligands in coordination chemistry and catalysis. The resulting metal complexes have found applications in various catalytic transformations, including cross-coupling reactions and oxidation catalysis.
For this compound, the two nitrogen atoms of the pyrimidine ring could potentially act as a bidentate ligand, or one of the nitrogens could coordinate to a metal center. The chloro-substituents could also influence the electronic properties of the metal center upon coordination. However, a review of the current literature does not yield any studies where this compound has been synthesized or utilized as a ligand for metal coordination or in any catalytic applications. The synthesis and characterization of its metal complexes would be the first step in assessing its potential in this field.
Development of Photoactive Pyrimidine-Based Systems
The inherent aromaticity and electronic structure of the pyrimidine ring mean that its derivatives can exhibit interesting photophysical properties. By attaching various functional groups, the absorption and emission characteristics of pyrimidine-based molecules can be tuned, leading to their use in applications such as fluorescent probes, photosensitizers, and photochromic materials.
While the general class of pyrimidine compounds has been explored for photoactive applications, there is no specific information regarding the photophysical properties or photoactivity of this compound. The influence of the dichloro and oxanyl substituents on the excited state properties of the pyrimidine core has not been investigated. Further research is required to understand its absorption and emission spectra, quantum yields, and excited-state lifetimes to determine its suitability for any photoactive systems.
Future Research Directions and Unaddressed Challenges
Development of Next-Generation Synthetic Routes and Methodologies
The synthesis of 4,6-dichloropyrimidines traditionally relies on the chlorination of the corresponding 4,6-dihydroxypyrimidines. epo.orggoogle.comgoogle.com These methods often employ harsh and hazardous reagents like phosphorus oxychloride (POCl3) or phosgene (B1210022), which present significant challenges for large-scale, environmentally friendly production. epo.orggoogle.com A primary future objective is the development of safer, more efficient, and sustainable synthetic routes.
Future research should focus on catalytic systems and novel chlorinating agents that operate under milder conditions. Exploring alternatives to POCl3 and phosgene is critical for improving the safety and environmental profile of the synthesis. google.com Furthermore, the application of modern synthetic technologies such as flow chemistry could offer enhanced control over reaction parameters, improve safety, and facilitate scalable production. A significant unaddressed challenge is the development of a one-pot synthesis that assembles the entire 4,6-dichloro-2-(oxan-4-yl)pyrimidine molecule from simple precursors, potentially through a multicomponent reaction strategy, which could drastically improve efficiency. organic-chemistry.orgrsc.org
| Methodology | Traditional Approach | Next-Generation Goal | Key Challenges |
| Chlorination | Use of POCl3, phosgene, or thionyl chloride. epo.orgchemicalbook.com | Development of catalytic systems with safer, solid-supported chlorinating agents. | Catalyst stability, reagent cost, and reaction efficiency. |
| Process Control | Batch processing with potential for thermal runaways. | Implementation of continuous flow reactors. | Reactor design, optimization of flow parameters, and prevention of clogging. |
| Overall Strategy | Multi-step synthesis from pyrimidine (B1678525) precursors. | One-pot, multicomponent synthesis from acyclic precursors. acs.org | Regioselectivity, catalyst design, and optimization of reaction conditions. |
Exploration of Novel Derivatization Strategies and Scaffold Expansion
The true potential of this compound lies in its utility as a versatile chemical intermediate. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to a vast array of 2,4,6-trisubstituted pyrimidines. nih.govmdpi.com The reactivity order generally places the C4 and C6 positions as more reactive than the C2 position. acs.org
A significant area for future exploration is the regioselective substitution of the chlorine atoms. By carefully controlling reaction conditions and nucleophile choice, it should be possible to selectively replace one chlorine atom while leaving the other intact for subsequent reactions. This would enable the synthesis of diverse libraries of compounds with distinct substitution patterns at the C4 and C6 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for introducing carbon-carbon bonds at these positions, further expanding the accessible chemical space. frontiersin.orgchemicalbook.com
Beyond simple derivatization, "scaffold hopping" presents an innovative strategy for future research. nih.govresearchgate.netox.ac.uk This involves replacing the pyrimidine core with other heterocyclic systems (e.g., furanopyrimidine, pyrazolopyrimidine) while retaining the key oxane substituent and exploring novel substitution patterns. nih.gov This approach could lead to the discovery of entirely new classes of compounds with potentially improved biological activities or physicochemical properties.
| Position | Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols, with base. nih.gov | Introduction of diverse functional groups (amino, alkoxy, thioether). |
| C4/C6 | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst. frontiersin.org | Formation of C-C bonds to introduce aromatic systems. |
| C4/C6 | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst. | Controlled introduction of specific amino substituents. |
| Core | Scaffold Hopping | Re-synthesis with alternative heterocyclic cores. ox.ac.uk | Access to novel chemical scaffolds like furanopyrimidines or pyrazolopyrimidines. |
Integration of Advanced Computational Approaches for De Novo Design and Prediction
To navigate the vast chemical space accessible from this compound efficiently, the integration of advanced computational methods is essential. These tools can guide the design of new derivatives, prioritize synthetic targets, and predict their biological activities and drug-like properties, thereby reducing the time and cost of experimental work.
Structure-based drug design (SBDD) can be employed if a specific biological target, such as a protein kinase, is identified. nih.govacs.org Molecular docking simulations can predict how novel derivatives bind to the active site of a target, allowing for the rational design of modifications to improve potency and selectivity. mdpi.com In the absence of a known target structure, ligand-based methods like quantitative structure-activity relationship (QSAR) studies can be developed once an initial set of active compounds is identified.
A key unaddressed challenge is the creation of a comprehensive in silico library of virtual compounds derived from the core scaffold. This library could be screened against various biological targets, and its members evaluated for absorption, distribution, metabolism, and excretion (ADME) properties to prioritize candidates with the highest probability of success in preclinical development.
Identification and Validation of New Preclinical Biological Targets
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com Many approved drugs and clinical candidates for cancer feature a substituted pyrimidine core. nih.gov Therefore, a critical avenue of future research is to screen this compound and its derivatives to identify and validate novel biological targets.
Initial efforts should focus on broad screening against panels of human kinases, such as Aurora kinases, Polo-like kinases (PLK), and Epidermal Growth Factor Receptor (EGFR), which are known targets for other pyrimidine-based inhibitors. mdpi.comacs.org Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., cancer cell proliferation) without a preconceived target, offers a powerful approach to uncover entirely new mechanisms of action. rsc.org Once a lead compound and its target are identified, further preclinical studies are necessary to validate the therapeutic hypothesis in relevant disease models.
| Potential Target Class | Specific Examples | Rationale based on Pyrimidine Scaffold |
| Protein Kinases | Aurora Kinases, PLK, EGFR, CSF-1R. mdpi.comacs.orgrsc.org | Pyrimidine is a bioisostere of adenine (B156593) and can mimic ATP binding in the kinase hinge region. nih.gov |
| Enzymes in Nucleotide Synthesis | Dihydroorotate dehydrogenase (DHODH). nih.govresearchgate.net | The pyrimidine core is a fundamental building block of nucleotides. |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE). nih.govresearchgate.net | Disubstituted pyrimidines have shown inhibitory activity. nih.gov |
| Epigenetic Targets | Bromodomains (e.g., BRD4). mdpi.com | Certain pyrimidine derivatives have been identified as dual-target inhibitors. mdpi.com |
Continuous Improvement in Green Chemistry Integration for Sustainable Synthesis
Ensuring that the synthesis of this compound and its derivatives is sustainable is a continuous challenge that must be addressed in future research. The principles of green chemistry provide a framework for developing more environmentally benign and economically viable chemical processes. researchgate.net
Future work should focus on replacing hazardous solvents with greener alternatives, minimizing waste through high-yield reactions, and designing processes with high atom economy. ajgreenchem.com The development of reusable catalysts for both the core synthesis and subsequent derivatization reactions is a key goal. acs.org Energy-efficient methodologies, such as microwave-assisted or ultrasound-assisted synthesis, could shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netresearchgate.net A life-cycle analysis of the entire synthetic pathway would provide a holistic view of its environmental impact and guide further improvements toward a truly sustainable process.
Q & A
Q. Why do computational and experimental logP values diverge?
- Methodology :
- Force Field Calibration : Refine atomic partial charges in molecular dynamics simulations .
- Experimental Validation : Use shake-flask assays with octanol/water partitioning under pH control .
Tables for Critical Data
| Property | Technique | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 142–145°C | |
| logP (Experimental) | Shake-Flask | 2.3 ± 0.1 | |
| HPLC Purity | Reverse-Phase C18 | ≥98% | |
| Crystal System (X-ray) | Monoclinic | Space Group P2₁/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
